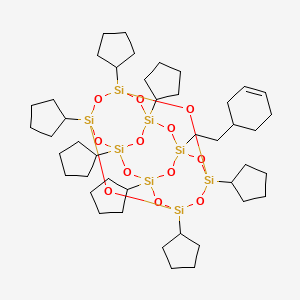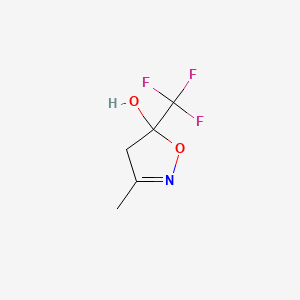
Pss-(2-(3-cyclohexen-1-YL)ethyl)heptacy&
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pss-(2-(3-cyclohexen-1-YL)ethyl)heptacy& is a complex organosilicon compound. It is characterized by its unique structure, which includes multiple cyclohexenyl and siloxane groups. This compound is known for its stability and versatility in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pss-(2-(3-cyclohexen-1-YL)ethyl)heptacy& involves multiple steps. The initial step typically includes the preparation of cyclohexenyl derivatives, followed by the introduction of siloxane groups through hydrosilylation reactions. The reaction conditions often require the use of catalysts such as platinum or rhodium complexes to facilitate the hydrosilylation process.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes to accommodate larger quantities. This often includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and distillation are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Pss-(2-(3-cyclohexen-1-YL)ethyl)heptacy& undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the cyclohexenyl groups, using halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents such as chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or hydroxylated derivatives, while reduction can produce fully saturated cyclohexyl derivatives.
Applications De Recherche Scientifique
Pss-(2-(3-cyclohexen-1-YL)ethyl)heptacy& has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of advanced materials and polymers.
Biology: Investigated for its potential as a drug delivery system due to its stability and biocompatibility.
Medicine: Explored for its use in developing new therapeutic agents.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of Pss-(2-(3-cyclohexen-1-YL)ethyl)heptacy& involves its interaction with molecular targets through its siloxane and cyclohexenyl groups. These interactions can modulate various biochemical pathways, making it a versatile compound in both research and industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octacyclohexenylethyldimethylsilyloxy-POSS: Similar in structure but with different functional groups.
Triethoxysilylpropyl isocyanate: Shares the siloxane backbone but differs in its isocyanate functionality.
Uniqueness
Pss-(2-(3-cyclohexen-1-YL)ethyl)heptacy& is unique due to its combination of cyclohexenyl and siloxane groups, providing a balance of stability and reactivity that is not commonly found in other compounds.
Propriétés
Numéro CAS |
307496-19-1 |
|---|---|
Formule moléculaire |
C43H76O12Si8 |
Poids moléculaire |
1009.7 g/mol |
Nom IUPAC |
1-(2-cyclohex-3-en-1-ylethyl)-3,5,7,9,11,13,15-heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane |
InChI |
InChI=1S/C43H76O12Si8/c1-2-18-36(19-3-1)34-35-56-44-57(37-20-4-5-21-37)47-60(40-26-10-11-27-40)49-58(45-56,38-22-6-7-23-38)51-62(42-30-14-15-31-42)52-59(46-56,39-24-8-9-25-39)50-61(48-57,41-28-12-13-29-41)54-63(53-60,55-62)43-32-16-17-33-43/h1-2,36-43H,3-35H2 |
Clé InChI |
KBSDLBVPAHQCRY-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)[Si]23O[Si]4(O[Si]5(O[Si](O2)(O[Si]6(O[Si](O3)(O[Si](O4)(O[Si](O5)(O6)C7CCCC7)C8CCCC8)C9CCCC9)C1CCCC1)C1CCCC1)C1CCCC1)CCC1CCC=CC1 |
SMILES canonique |
C1CCC(C1)[Si]23O[Si]4(O[Si]5(O[Si](O2)(O[Si]6(O[Si](O3)(O[Si](O4)(O[Si](O5)(O6)C7CCCC7)C8CCCC8)C9CCCC9)C1CCCC1)C1CCCC1)C1CCCC1)CCC1CCC=CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2-Isopropylphenoxy)methyl]oxirane](/img/structure/B1622630.png)



![3-Chlorothieno[2,3-b]thiophene-2-carbonyl chloride](/img/structure/B1622637.png)







